molecular formula C9H10F3NO B13973999 1-Dimethylamino-4-(trifluoromethoxy)benzene

1-Dimethylamino-4-(trifluoromethoxy)benzene

Katalognummer: B13973999
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: OAFMIKGHGPLLIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Dimethylamino-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzene derivative, undergoes substitution with a trifluoromethoxy group under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Analyse Chemischer Reaktionen

1-Dimethylamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Dimethylamino-4-(trifluoromethoxy)benzene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-Dimethylamino-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties . These interactions can affect various pathways and processes, making the compound useful in different applications.

Vergleich Mit ähnlichen Verbindungen

1-Dimethylamino-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and physical properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C9H10F3NO

Molekulargewicht

205.18 g/mol

IUPAC-Name

N,N-dimethyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H10F3NO/c1-13(2)7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,1-2H3

InChI-Schlüssel

OAFMIKGHGPLLIL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.